molecular formula C8H13N3O2 B1142923 Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate CAS No. 184295-36-1

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate

Cat. No.: B1142923
CAS No.: 184295-36-1
M. Wt: 183.21 g/mol
InChI Key: ACHWEOLUTJAHLV-SSDOTTSWSA-N
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Description

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate involves the reaction of ethyl acetoacetate with 1H-imidazole-5-carboxaldehyde to form ethyl 2-(1H-imidazol-5-yl)-3-oxobutanoate, which is then reacted with ammonia to form Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate.", "Starting Materials": [ "Ethyl acetoacetate", "1H-imidazole-5-carboxaldehyde", "Ammonia" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 1H-imidazole-5-carboxaldehyde in the presence of a base such as sodium ethoxide to form ethyl 2-(1H-imidazol-5-yl)-3-oxobutanoate.", "Step 2: Ethyl 2-(1H-imidazol-5-yl)-3-oxobutanoate is then reacted with ammonia in the presence of a reducing agent such as sodium borohydride to form Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate." ] }

CAS No.

184295-36-1

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

ACHWEOLUTJAHLV-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CN=CN1)N

SMILES

CCOC(=O)C(CC1=CN=CN1)N

Canonical SMILES

CCOC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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